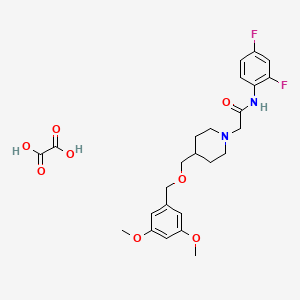

![molecular formula C24H22N4O4 B2967661 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-85-2](/img/structure/B2967661.png)

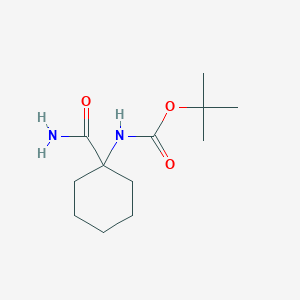

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific spectral data or crystallographic information, a detailed analysis is not possible .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Synthesis Techniques

Researchers have developed novel synthetic methods for creating derivatives of pyrrolo[2,3-d]pyrimidine, which is structurally related to the complex chemical compound . These methods aim to introduce molecular diversity and explore the potential for new therapeutic agents. For instance, Marcotte et al. (2003) detailed a diversity-oriented synthesis approach for functionalized pyrrolo[3,2-d]pyrimidines, demonstrating the adaptability of synthetic strategies to incorporate various substituents for targeted biological activities (Marcotte, Rombouts, & Lubell, 2003).

Biological Activities

The synthesized derivatives have been investigated for their potential biological activities. For example, novel derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating the compound's relevance in developing new therapeutic agents. Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the compound's potential in addressing various microbial infections and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).

Antitumor Potential

Additionally, research has explored the antitumor activities of pyrido[2,3-d]pyrimidine derivatives, underscoring the significance of structural modifications in enhancing therapeutic efficacy against cancer. Grivsky et al. (1980) discussed the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, revealing its potent inhibition of dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target cell surface glycoprotein receptors involved in the costimulatory signal essential for t-cell receptor (tcr)-mediated t-cell activation .

Mode of Action

It’s known that similar compounds act as a positive regulator of t-cell coactivation, by binding to the aforementioned receptors .

Biochemical Pathways

It can be inferred that the compound likely influences pathways related to t-cell activation and immune response, given its interaction with t-cell receptors .

Pharmacokinetics

Similar compounds are typically well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its potential role in t-cell activation, it may result in enhanced immune response .

Action Environment

Factors such as ph, temperature, and presence of other compounds can typically influence the action of similar compounds .

Propiedades

IUPAC Name |

7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenacylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-26-22-18(23(31)27(2)24(26)32)13-19(28(22)15-16-9-5-3-6-10-16)21(30)25-14-20(29)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHUYGYUPBCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)

![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)

![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967598.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)